((Dichloromethoxy)methyl)benzene
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Overview
Description
Dichloromethoxymethylbenzene, also known by its chemical formula C8H8Cl2O, is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloromethoxymethylbenzene can be synthesized through several methods. One common synthetic route involves the chloromethylation of benzene derivatives using reagents such as dimethoxymethane and chlorosulfonic acid in the presence of a catalyst like zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C). This reaction typically yields benzyl chloride derivatives .
Industrial Production Methods
In industrial settings, the production of dichloromethoxymethylbenzene may involve large-scale chloromethylation processes using similar reagents and conditions. The scalability of these methods allows for the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Dichloromethoxymethylbenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert dichloromethoxymethylbenzene into different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzene compounds.
Scientific Research Applications
Dichloromethoxymethylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: Dichloromethoxymethylbenzene is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of dichloromethoxymethylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound can act as a precursor to more active molecules that exert their effects through specific biochemical pathways. For example, its derivatives may interact with enzymes or receptors, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
Dichloromethylbenzene: Similar in structure but lacks the methoxy group.
Methoxymethylbenzene: Contains a methoxy group but lacks the chlorine atoms.
Chloromethoxymethylbenzene: Contains one chlorine atom and a methoxy group.
Uniqueness
Dichloromethoxymethylbenzene is unique due to the presence of both chlorine atoms and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
((Dichloromethoxy)methyl)benzene, also known as 1-chloro-2-(dichloromethyl)benzene, is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. Its biological activity, including potential therapeutic applications and toxicological effects, is of significant interest.
- Molecular Formula : C8H8Cl3O
- CAS Number : 98-87-3
- Structure : The compound features a benzene ring substituted with dichloromethoxy and methyl groups, contributing to its unique reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Recent studies have shown that halogenated compounds exhibit varying degrees of antimicrobial properties. For instance, certain derivatives have demonstrated activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values ranging from 125 to 500 µg/mL . This suggests potential applications in developing new antimicrobial agents.
-
Cytotoxicity :
- In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound has shown moderate cytotoxic activity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells, with IC50 values indicating significant cell growth inhibition .
-
Carcinogenic Potential :
- A carcinogenicity study involving female ICR mice indicated that repeated dermal exposure to the compound resulted in increased tumor incidence, including squamous cell carcinomas and skin fibrosarcomas. The study highlighted the compound's classification as "Probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC) .
Antimicrobial Studies
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound derivatives. The results are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 125 |
Pseudomonas aeruginosa | 250 |
Bacillus subtilis | 500 |
Micrococcus luteus | 125 |
These findings indicate that while some derivatives are effective against specific strains, the overall potency varies significantly.
Cytotoxicity Assays
Cytotoxicity was assessed using MTT assays across different cancer cell lines. The results are presented in Table 2.
Cell Line | IC50 (µM) |
---|---|
WRL-68 | 86 |
Caco2 | 150 |
MCF-7 | 120 |
PC-3 | 110 |
The IC50 values suggest that this compound exhibits notable cytotoxicity, particularly against liver cancer cells.
Carcinogenicity Assessment
In a long-term study, female ICR mice were administered this compound dermally twice weekly for 50 weeks. The findings revealed:
- Increased mortality rate (74% vs. 20% in control).
- Significant tumor formation, including multiple types of carcinomas.
These results underscore the need for caution in handling this compound due to its potential carcinogenic effects .
Case Studies
Several case studies highlight the implications of using this compound in various applications:
- Environmental Impact : Studies have indicated that halogenated compounds contribute to environmental toxicity and bioaccumulation, raising concerns about their use in industrial applications .
- Pharmaceutical Development : Research into synthesizing new derivatives has shown promise in developing drugs with enhanced biological activity while minimizing toxicity profiles .
Properties
CAS No. |
99848-63-2 |
---|---|
Molecular Formula |
C8H8Cl2O |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
dichloromethoxymethylbenzene |
InChI |
InChI=1S/C8H8Cl2O/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
JWVSYGMUGPYQLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(Cl)Cl |
Origin of Product |
United States |
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